molecular formula C11H20N4O2 B2800797 Tert-butyl 2-[4-(3-aminopropyl)triazol-1-yl]acetate CAS No. 2287313-81-7

Tert-butyl 2-[4-(3-aminopropyl)triazol-1-yl]acetate

Cat. No. B2800797
M. Wt: 240.307
InChI Key: ZKBTVLMJKONJIG-UHFFFAOYSA-N
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Description

“Tert-butyl 2-[4-(3-aminopropyl)triazol-1-yl]acetate” is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates and suppresses cell cytotoxicity . It is also known as BTTAA .


Molecular Structure Analysis

The empirical formula of “Tert-butyl 2-[4-(3-aminopropyl)triazol-1-yl]acetate” is C19H30N10O2 . Its molecular weight is 430.51 . Detailed structural analysis data is not available in the searched resources.


Chemical Reactions Analysis

“Tert-butyl 2-[4-(3-aminopropyl)triazol-1-yl]acetate” is used as a ligand in the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry . It accelerates reaction rates and suppresses cell cytotoxicity .


Physical And Chemical Properties Analysis

“Tert-butyl 2-[4-(3-aminopropyl)triazol-1-yl]acetate” is a solid substance . It should be stored at a temperature of 2-8°C . More detailed physical and chemical properties are not available in the searched resources.

Safety And Hazards

The safety data sheet of a similar compound, BTTAA, indicates that it is classified as self-reactive . The hazard statements include H242, and the precautionary statements include P210, P234, P235, P240, P370 + P378, and P403 . It is recommended to handle with care and follow safety guidelines.

properties

IUPAC Name

tert-butyl 2-[4-(3-aminopropyl)triazol-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)8-15-7-9(13-14-15)5-4-6-12/h7H,4-6,8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBTVLMJKONJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=C(N=N1)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-[4-(3-aminopropyl)triazol-1-yl]acetate

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